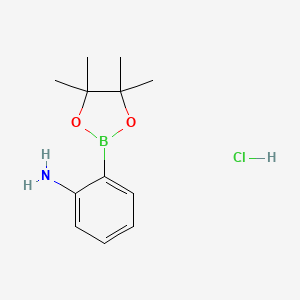
2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)アニリン塩酸塩
説明
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C12H19BClNO2 and its molecular weight is 255.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成:鈴木・宮浦クロスカップリング
2-アミノフェニルボロン酸ピナコールエステル塩酸塩の最も顕著な用途の1つは、鈴木・宮浦クロスカップリング反応です 。この反応は、炭素-炭素結合を形成するための有機化学の基礎です。この化合物は、ボロン試薬として作用し、パラジウム触媒カップリングプロセスのための安定で反応性の高いパートナーを提供します。この方法は、穏やかな反応条件とさまざまな官能基に対する耐性があるため、広く使用されています。
医薬品化学:生物活性分子の合成
医薬品化学において、この化合物は、複雑な生物活性分子の合成に使用されます。 たとえば、ピクテ・シュペンラー型環化によってインドロ[3,4-cd]ベンザゼピンを生成するために使用されます 。これらの化合物は、潜在的な治療的性質のために、薬理学的な関心が非常に高いです。
材料科学:コポリマー合成
この化合物は、材料科学、特に新規コポリマーの合成において応用されています。 これらのコポリマーは、ベンゾチアゾールと電子豊富なアレーンユニットに基づいており、ユニークな光学特性と電気化学的特性を持つ材料の開発に重要です .
触媒:プロト脱ボロン化
触媒において、2-アミノフェニルボロン酸ピナコールエステル塩酸塩は、ピナコールボロン酸エステルのプロト脱ボロン化に使用されます。 このプロセスは、さまざまな有機化合物の合成において貴重な変換である、アルケンの正式な反マルコフニコフヒドロメチル化の一部です .
分析化学:定量的NMR分析
分析化学者は、リグニンなどの複雑な分子におけるヒドロキシル基の定量的NMR分析のために、2-クロロ-4,4,5,5-テトラメチル-1,3,2-ジオキサホスホランなどのこの化合物の誘導体を使用します 。このアプリケーションは、化合物が精密な分析測定における有用性を強調しています。
創薬:抗菌剤
この化合物は、抗菌性両親媒性アリールペプチドミメティックの合成における反応物でもあります 。これらは、ペプチドの構造を模倣し、新しい抗菌剤としての可能性を秘めた化合物のクラスであり、抗生物質耐性の増加に対する懸念に対処しています。
化学生物学:求電子置換反応
化学生物学において、2-アミノフェニルボロン酸ピナコールエステル塩酸塩は、ピリドキナゾリンとベンゾ[h]ナフチリジンの合成のための分子内求電子置換反応に使用されます 。これらの複素環式化合物は、その多様な生物活性のために注目されています。
環境化学:ボロン酸エステルの用途
最後に、環境化学において、この化合物のボロン酸エステル官能基は、鈴木・宮浦反応などの金属触媒による炭素-炭素結合形成反応に不可欠であり、環境に優しい試薬の合成に使用されます .
作用機序
Target of Action
Similar compounds like 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are used as reagents in organic synthesis reactions, suggesting that the compound might interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
Similar compounds are known to participate in borylation reactions , which involve the addition of a boron atom to organic molecules. This suggests that 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride might interact with its targets by transferring a boron atom to them.
Pharmacokinetics
The compound’s solubility in organic solvents suggests that it might be well-absorbed and distributed in the body.
Action Environment
The action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and may hydrolyze in a humid environment . Therefore, it should be stored in a dry place. Additionally, the compound’s reactivity and stability could be affected by factors such as temperature, pH, and the presence of other chemicals.
特性
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14;/h5-8H,14H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWILEMYKORLIPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656947 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393877-09-3 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


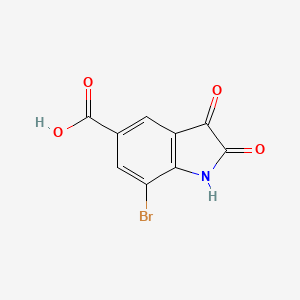
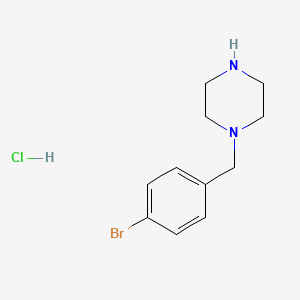
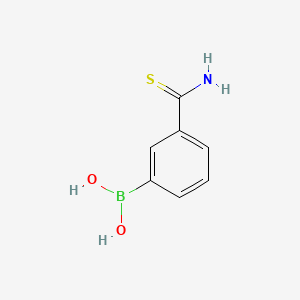
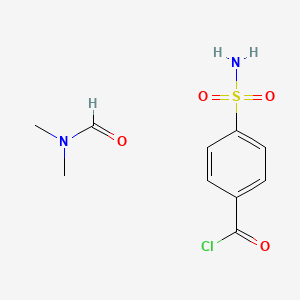
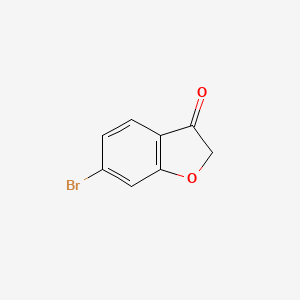
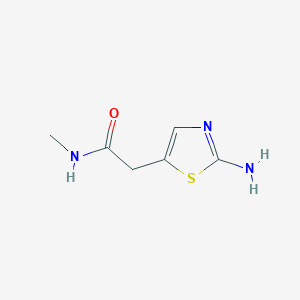
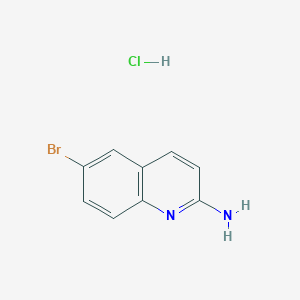
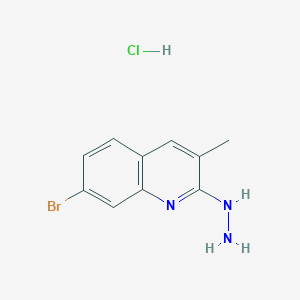
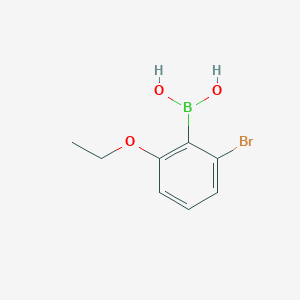
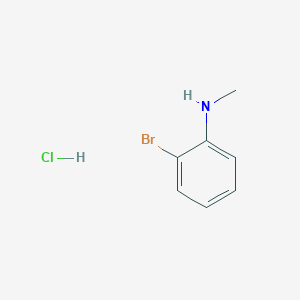
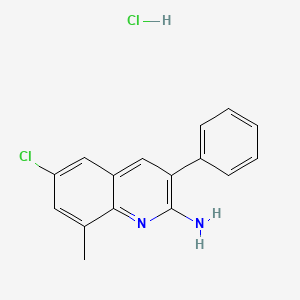
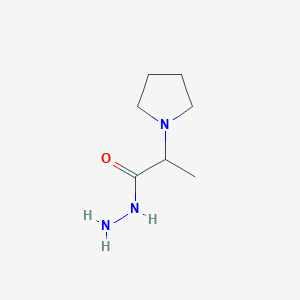
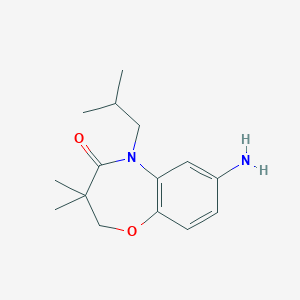
![6-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519720.png)
